![molecular formula C17H17N3O2 B6345722 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-24-6](/img/structure/B6345722.png)
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, also known as 3-methoxy-5-phenyl-1H-imidazol-4-amine or 3-methoxy-5-phenyl-1H-imidazole-4-amine, is an organic compound that has been studied for its potential biochemical and physiological effects. It is a key intermediate in the synthesis of several drugs and is used in a variety of scientific research applications.
Scientific Research Applications
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been studied for its potential to act as a catalyst in the synthesis of various drugs, including anti-inflammatory agents and antifungal agents. It has also been investigated for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been explored as a possible inhibitor of angiogenesis and as a potential therapeutic agent for the treatment of certain types of cancer.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of similar indole derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
The use of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one in laboratory experiments offers several advantages. For example, the compound is relatively inexpensive and readily available. Additionally, it is relatively stable and does not require special storage conditions. However, the use of this compound in laboratory experiments also has some limitations. For example, the compound is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, the compound is not very soluble in most organic solvents, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one. For example, further research is needed to explore the compound’s potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, further research is needed to explore the compound’s potential to act as an inhibitor of angiogenesis and as an anti-inflammatory agent. Additionally, further research is needed to explore the compound’s potential to act as an inhibitor of apoptosis and as an anti-cancer agent. Finally, further research is needed to explore the compound’s potential to act as an inhibitor of oxidative stress.
Synthesis Methods
The synthesis of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is typically accomplished via a two-step reaction. The first step involves the reaction of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-onephenyl-1H-imidazole-4-carboxylic acid with a base such as potassium carbonate or sodium hydroxide. This results in the formation of the corresponding potassium or sodium salt, which is then treated with ammonia or an amine to yield the desired product.
properties
IUPAC Name |
2-amino-4-[(3-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-9-5-6-12(10-14)11-17(13-7-3-2-4-8-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHPRNTKMHNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.